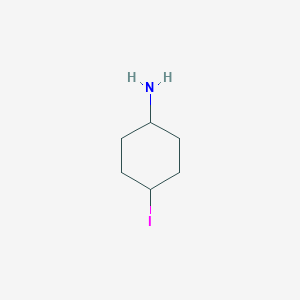

4-Iodocyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodocyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMTYOCIGNBPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 4-Iodocyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iodocyclohexanamine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on data from analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral databases and the analysis of structurally related compounds, including iodocyclohexane and cyclohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.2 - 4.4 | Multiplet | 1H | H-4 (CH-I) |

| ~ 3.0 - 3.2 | Multiplet | 1H | H-1 (CH-NH₂) |

| ~ 2.0 - 2.2 | Multiplet | 2H | H-2a, H-6a (axial) |

| ~ 1.8 - 2.0 | Multiplet | 2H | H-3a, H-5a (axial) |

| ~ 1.6 (variable) | Broad Singlet | 2H | -NH₂ |

| ~ 1.4 - 1.6 | Multiplet | 2H | H-2e, H-6e (equatorial) |

| ~ 1.2 - 1.4 | Multiplet | 2H | H-3e, H-5e (equatorial) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 50 - 55 | C-1 (CH-NH₂) |

| ~ 35 - 40 | C-2, C-6 |

| ~ 30 - 35 | C-3, C-5 |

| ~ 25 - 30 | C-4 (CH-I) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1440 - 1460 | Medium | C-H bend (scissoring) |

| ~ 1050 | Medium | C-N stretch |

| 500 - 600 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 225 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | Low | [I]⁺ |

| 99 | High | [M - I]⁺ |

| 82 | Moderate | [C₆H₁₀]⁺ (Loss of I and NH₃) |

| 56 | High | [C₃H₆N]⁺ (α-cleavage) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to acquire the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program that allows for the separation of the analyte from any impurities and the solvent. An example program could be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometry:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Solubility profile of 4-Iodocyclohexanamine in various solvents

Solubility Profile of 4-Iodocyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility characteristics based on the known properties of similar chemical structures, specifically primary amines. Furthermore, it details standardized experimental protocols for determining the precise solubility of this compound in various solvents, which is a critical parameter in drug discovery and development for ensuring reliable results in biological assays and formulating effective delivery systems. This guide also includes a visual representation of a typical experimental workflow for solubility determination.

Introduction

This compound is a functionalized cyclohexane derivative that holds potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a primary amine and an iodine atom, suggests a specific set of physicochemical properties that influence its behavior in various solvent systems. The amine group, being basic, is expected to significantly enhance solubility in acidic aqueous solutions through the formation of ammonium salts. Understanding the solubility profile of this compound is paramount for its application in medicinal chemistry and materials science, as solubility directly impacts bioavailability, reaction kinetics, and the ease of formulation.

Predicted Solubility Profile

Key Expectations:

-

Aqueous Solubility: Lower aliphatic amines are typically soluble in water due to hydrogen bonding.[1] However, the bulky iodocyclohexane group may limit water solubility compared to smaller amines.

-

Acidic Solutions: A significant increase in solubility is expected in acidic solutions (e.g., dilute HCl) due to the protonation of the primary amine to form a more soluble alkylammonium salt.[2][3][4]

-

Organic Solvents: Solubility in non-polar organic solvents is likely to be influenced by the large, non-polar cyclohexane ring. Good solubility is anticipated in polar aprotic solvents like DMSO and DMF, which are capable of solvating the amine group. Solubility in alcohols like methanol and ethanol is also expected to be favorable.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical, yet chemically reasonable, solubility profile for this compound to serve as a guide for experimental design. These values are not based on experimental results but are estimations derived from the expected chemical properties.

| Solvent/System | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Temperature (°C) | Notes |

| Deionized Water | ~ 1-5 | ~ 0.004 - 0.021 | 25 | Limited solubility expected due to the hydrophobic iodocyclohexane ring. |

| 0.1 M HCl | > 50 | > 0.21 | 25 | High solubility anticipated due to the formation of the hydrochloride salt.[3][4] |

| Phosphate Buffered Saline (PBS) pH 7.4 | ~ 5-10 | ~ 0.021 - 0.042 | 25 | Solubility is expected to be slightly higher than in pure water due to the buffering salts. |

| Methanol | > 100 | > 0.42 | 25 | High solubility is expected due to the polarity of methanol and its ability to hydrogen bond. |

| Ethanol | > 100 | > 0.42 | 25 | Similar to methanol, high solubility is anticipated. |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.84 | 25 | Very high solubility is expected in this strong polar aprotic solvent. |

| Dichloromethane (DCM) | ~ 20-50 | ~ 0.084 - 0.21 | 25 | Moderate solubility is predicted in this less polar organic solvent. |

| Hexane | < 1 | < 0.004 | 25 | Low to negligible solubility is expected in non-polar aliphatic solvents. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, standardized experimental methods should be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5]

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, 0.1 M HCl, PBS, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.[5]

-

Phase Separation: After equilibration, remove the vials from the shaker. Let the vials stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While quantitative solubility data for this compound is not currently published, its chemical structure provides a solid basis for predicting its solubility behavior in a range of solvents. The provided illustrative data and detailed experimental protocol for the shake-flask method offer a robust framework for researchers and drug development professionals to determine the precise solubility of this compound. Accurate solubility data is a cornerstone of successful preclinical and formulation development, and the methodologies outlined in this guide are intended to facilitate this critical aspect of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Stereoisomerism and Conformational Analysis of 4-Iodocyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism and conformational analysis of 4-iodocyclohexanamine, a substituted cyclohexane derivative with potential applications in medicinal chemistry and materials science. A detailed analysis of the cis and trans stereoisomers is presented, with a focus on their respective conformational preferences in the chair form. The principles of A-values and 1,3-diaxial interactions are applied to predict and explain the relative stabilities of the various conformers. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of conformational analysis and data from analogous compounds to provide a robust theoretical framework. Methodologies for the experimental determination of conformational equilibria, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed. Furthermore, this document outlines a general synthetic approach and discusses the relevance of such structural analysis in the context of drug discovery and development.

Introduction to Stereoisomerism in this compound

This compound can exist as two stereoisomers: cis-4-iodocyclohexanamine and trans-4-iodocyclohexanamine. These isomers arise from the different spatial arrangements of the iodo and amino substituents on the cyclohexane ring.

-

cis-4-Iodocyclohexanamine: In this isomer, the iodo and amino groups are on the same side of the cyclohexane ring.

-

trans-4-Iodocyclohexanamine: In this isomer, the iodo and amino groups are on opposite sides of the cyclohexane ring.

The stereochemical relationship between the substituents profoundly influences the molecule's three-dimensional shape, which in turn dictates its physical, chemical, and biological properties. For professionals in drug development, understanding and controlling the stereochemistry of such molecules is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Through a process known as a ring flip, a chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial, and all equatorial substituents become axial.[1] For disubstituted cyclohexanes like this compound, the relative stability of the two chair conformers for each isomer is determined by the steric strain introduced by the substituents in the axial positions.

A-Values and the Prediction of Conformational Preference

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2][3][4] A larger A-value indicates a stronger preference for the equatorial position due to greater steric hindrance in the axial position, primarily from 1,3-diaxial interactions.[5][6]

| Substituent | A-value (kcal/mol) | Reference |

| Iodine (I) | ~0.43 | |

| Amino (NH₂) | ~1.2 - 1.5 | [3] |

Note: A-values can be solvent-dependent, particularly for groups capable of hydrogen bonding like the amino group.

Conformational Analysis of trans-4-Iodocyclohexanamine

The trans isomer can exist in two chair conformations that are in equilibrium:

-

Diequatorial (e,e) conformer: Both the iodo and amino groups are in equatorial positions.

-

Diaxial (a,a) conformer: Both the iodo and amino groups are in axial positions.

The diequatorial conformer is significantly more stable. In the diaxial conformation, both substituents experience unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. The energy difference between these two conformers can be estimated by summing the A-values of the two substituents.

ΔG° (a,a - e,e) ≈ A(I) + A(NH₂) ≈ 0.43 + 1.4 ≈ 1.83 kcal/mol

This significant energy difference indicates that trans-4-iodocyclohexanamine will exist almost exclusively in the diequatorial conformation at room temperature.

Caption: Equilibrium between the diequatorial and diaxial conformers of trans-4-iodocyclohexanamine.

Conformational Analysis of cis-4-Iodocyclohexanamine

The cis isomer also exists as a pair of interconverting chair conformations. In each conformation, one substituent is in an axial position while the other is in an equatorial position.

-

Axial Iodo, Equatorial Amino (a,e) conformer

-

Equatorial Iodo, Axial Amino (e,a) conformer

The relative stability of these two conformers depends on which substituent occupies the equatorial position. The substituent with the larger A-value will have a stronger preference for the equatorial position. In this case, the amino group has a significantly larger A-value than the iodine atom.

ΔG° (e,a - a,e) ≈ A(NH₂) - A(I) ≈ 1.4 - 0.43 ≈ 0.97 kcal/mol

Therefore, the conformer with the amino group in the equatorial position and the iodine atom in the axial position is the more stable of the two. The equilibrium will favor this (a,e) conformation.

Caption: Equilibrium between the two chair conformers of cis-4-iodocyclohexanamine.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of cyclohexane derivatives.

Key Experimental Method: Low-temperature ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the cis or trans isomer of this compound in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)).

-

Data Acquisition: Acquire ¹H NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature.

-

Analysis at Room Temperature: At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in time-averaged signals for the protons.

-

Analysis at Low Temperature: As the temperature is lowered, the rate of ring flip slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers will broaden and then resolve into separate sets of peaks for the major and minor conformers.

-

Determination of Equilibrium Constant: The ratio of the integrals of the signals corresponding to the two conformers directly gives the equilibrium constant (K_eq).

-

Calculation of Gibbs Free Energy: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

Analysis of Coupling Constants (Karplus Relationship):

The magnitude of the vicinal coupling constant (³J_HH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.[2][7][8] This relationship is invaluable for distinguishing between axial and equatorial protons.

-

Axial-Axial (a,a) Coupling: Dihedral angle ≈ 180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) Coupling: Dihedral angles ≈ 60°, resulting in smaller coupling constants (typically 2-5 Hz).

By analyzing the splitting patterns and coupling constants of the protons on C1 and C4, one can confirm the axial or equatorial orientation of the iodo and amino groups in the dominant conformer.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the solid-state conformation of a molecule.[9][10][11][12][13]

Key Experimental Method: Single-crystal X-ray diffraction.

Methodology:

-

Crystallization: Grow single crystals of a pure isomer of this compound or a suitable derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. A molecular model is then built into this map and refined to obtain the precise atomic coordinates.

The resulting crystal structure will unambiguously show the chair conformation adopted by the molecule in the solid state and the axial or equatorial positions of the substituents.

Synthesis and Separation of Stereoisomers

A general approach to the synthesis of 4-substituted cyclohexylamines involves the reductive amination of the corresponding 4-substituted cyclohexanone.[1][14][15][16]

Caption: A general workflow for the synthesis and separation of this compound isomers.

Experimental Protocol Outline:

-

Reductive Amination:

-

Dissolve 4-iodocyclohexanone in a suitable solvent (e.g., methanol).

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product mixture.

-

-

Separation of Isomers:

-

The resulting mixture of cis and trans isomers can typically be separated by column chromatography on silica gel, exploiting the different polarities of the two isomers. The choice of eluent system will need to be optimized.

-

Relevance in Drug Development

The rigid and well-defined three-dimensional structure of the cyclohexane scaffold makes it a valuable component in the design of new therapeutic agents. The orientation of substituents on the ring can precisely position functional groups to interact with biological targets such as enzymes and receptors.

-

Pharmacophore Scaffolding: The this compound framework can serve as a rigid scaffold to present pharmacophoric elements in a specific spatial arrangement.

-

Modulation of Physicochemical Properties: The iodo and amino groups can be further functionalized to modulate properties such as lipophilicity, solubility, and metabolic stability.

-

Stereospecific Interactions: As the biological activity of a drug is often highly dependent on its stereochemistry, the ability to synthesize and characterize stereochemically pure isomers of substituted cyclohexylamines is crucial for developing safe and effective medicines.

Conclusion

This technical guide has provided a detailed overview of the stereoisomerism and conformational analysis of this compound. Based on established principles, the trans isomer is predicted to exist predominantly in a diequatorial conformation, while the cis isomer is expected to favor the conformation with an equatorial amino group and an axial iodo group. Detailed experimental protocols utilizing NMR spectroscopy and X-ray crystallography have been outlined for the definitive characterization of these isomers and their conformers. A general synthetic route has also been presented. For researchers and professionals in drug development, a thorough understanding of the concepts presented herein is essential for the rational design and synthesis of novel molecules with specific three-dimensional structures and desired biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. anthracycline - Karplus Equations [sites.google.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 15. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 16. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

Navigating the Niche: A Technical Guide to Sourcing 4-Iodocyclohexanamine

For Immediate Release

Commercial Availability: Custom Synthesis as the Primary Route

Extensive market research reveals that 4-Iodocyclohexanamine is not a standard catalog item. Researchers requiring this compound will likely need to engage a company specializing in custom chemical synthesis. Several contract research organizations (CROs) and chemical manufacturers offer fee-for-service synthesis of a wide array of organic molecules, from milligram to kilogram scales.

Below is a summary of potential suppliers who offer custom synthesis services and may be capable of producing this compound.

| Supplier/Service Provider | Service Description | Scale | Website/Contact |

| Enamine | A global provider of screening compounds, building blocks, and integrated drug discovery services, including custom synthesis of diverse organic compounds.[1] | mg to kg | --INVALID-LINK-- |

| Taros Chemicals | A leading chemistry CRO in Europe with a long track record in complex, multi-step, and enantioselective custom synthesis for various industries. | Lab to pilot scale | --INVALID-LINK-- |

| Tocris Bioscience | Specializes in the synthesis of high-quality, complex organic molecules for life science research, offering custom synthesis from milligram to kilogram quantities.[2] | mg to kg | --INVALID-LINK-- |

| OTAVAchemicals | A chemical and drug discovery company providing custom synthesis of organic molecules for biotech and pharmaceutical applications. | --INVALID-LINK-- | |

| VladaChem | A supplier indicating potential availability of this compound hydrochloride on a 10-20 day lead time, suggesting synthesis on demand.[3] | 0.100 G and up | --INVALID-LINK-- |

Proposed Synthetic Route and Experimental Protocols

For researchers equipped to perform their own synthesis, a plausible route starting from the commercially available trans-4-aminocyclohexanol is outlined below. This multi-step synthesis involves the protection of the amine, conversion of the alcohol to the iodide, and subsequent deprotection.

Step 1: Protection of the Amine Group

The primary amine of trans-4-aminocyclohexanol is first protected to prevent side reactions during the subsequent iodination step. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Methodology:

-

Dissolve trans-4-aminocyclohexanol (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected amino alcohol.

Step 2: Iodination of the Hydroxyl Group (Appel Reaction)

The hydroxyl group of the Boc-protected intermediate is then converted to an iodide. The Appel reaction, using triphenylphosphine and iodine, is a reliable method for this transformation.

Methodology:

-

Dissolve the Boc-protected trans-4-aminocyclohexanol (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add iodine (I₂, 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C. The disappearance of the brown color of iodine indicates its consumption.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.

Step 3: Deprotection of the Amine Group

The final step is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.

Methodology:

-

Dissolve the purified Boc-protected this compound (1 equivalent) in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).

-

Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water and basify with a suitable base (e.g., 1 M NaOH) to a pH > 10.

-

Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.

Visualizing the Procurement and Synthesis Workflows

To aid in the understanding of the processes involved, the following diagrams illustrate the logical flow for both procuring this compound via custom synthesis and the proposed laboratory synthesis route.

Caption: Workflow for procuring a compound via custom synthesis.

Caption: Proposed multi-step synthesis of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Iodocyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-iodocyclohexanamine, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific data for this compound, this document primarily utilizes information from the safety data sheet (SDS) for this compound hydrochloride. Researchers should handle the free base with at least the same level of caution as its hydrochloride salt.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS classifications and hazard statements are based on its hydrochloride salt.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

-

Specific Target Organ Toxicity - Repeated Exposure (Category 1), Thyroid (if swallowed)

-

Short-term (Acute) Aquatic Hazard (Category 1)

Signal Word: Danger

Hazard Pictograms:

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.

-

H400: Very toxic to aquatic life.

Physical and Chemical Properties

| Property | Data (for this compound hydrochloride) |

| Molecular Formula | C₆H₁₃ClIN |

| Molecular Weight | 261.53 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Toxicological Information

Specific toxicological data such as LD50 and LC50 values for this compound are not available. The GHS classification indicates that the substance is harmful if swallowed, inhaled, or in contact with skin. Prolonged or repeated oral exposure may cause damage to the thyroid.

| Toxicity Endpoint | Value | Species | Route |

| LD50 (Oral) | Data not available | ||

| LD50 (Dermal) | Data not available | ||

| LC50 (Inhalation) | Data not available |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Wear a lab coat and other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.

The following diagram illustrates the logical relationship for selecting appropriate PPE when handling this compound.

Caption: PPE Selection Workflow for Handling this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

| Storage Condition | Recommendation |

| Container | Keep container tightly closed. |

| Atmosphere | Store under an inert gas. The compound is hygroscopic. |

| Temperature | Store in a cool, dry place. Room temperature storage is indicated for the hydrochloride salt.[1][4] |

| Ventilation | Keep in a well-ventilated place. |

| Security | Keep locked up or in an area accessible only to qualified or authorized persons. |

| Incompatible Materials | Strong oxidizing agents.[2] |

Experimental Protocols

General Handling and Dispensing of Air-Sensitive Solids:

Given that this compound is hygroscopic and should be stored under an inert gas, handling it as an air-sensitive solid is a prudent measure.

-

Preparation:

-

Dry all glassware in an oven at a minimum of 125°C overnight and cool under a stream of dry inert gas (e.g., nitrogen or argon).

-

Assemble the glassware while still warm and flush with the inert gas.

-

Ensure a positive pressure of the inert gas is maintained throughout the procedure, using a bubbler to monitor the gas flow.

-

-

Dispensing:

-

If the container has a septum-sealed cap, use a syringe or cannula for transfer.

-

To use a syringe, first flush the syringe with inert gas. Puncture the septum of the container with the syringe needle and withdraw the desired amount of the solid if it is a fine powder.

-

Alternatively, for larger quantities or crystalline solids, quickly transfer the solid in a glove box or under a positive flow of inert gas.

-

Emergency Protocol: Chemical Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

If the spill is large or involves a highly toxic material, evacuate the area and call emergency services.

-

If the spill is small and manageable, proceed with cleanup only if you are trained and have the appropriate PPE.

-

-

Containment and Cleanup:

-

For a solid spill, carefully sweep up the material to avoid generating dust.

-

Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

The following diagram outlines the workflow for responding to a chemical spill of this compound.

References

Physical properties like melting and boiling point of 4-Iodocyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of the physical properties of 4-Iodocyclohexanamine, with a specific focus on its melting and boiling points. Due to the limited availability of experimental data in public databases for this specific compound, this document also provides detailed, standardized experimental protocols for the determination of these critical physicochemical parameters.

Physical Properties of this compound and its Hydrochloride Salt

An extensive search of chemical databases and supplier information reveals that the specific melting and boiling points for this compound and its more common salt, this compound hydrochloride (CAS: 1353965-61-3), are not well-documented in publicly available literature.[1][2][3][4][5] This indicates a data gap for this particular molecule and underscores the necessity for empirical determination in a laboratory setting.

Table 1: Summary of Available Physical Property Data

| Property | This compound | This compound Hydrochloride | Data Source |

| Melting Point | Data not available | Data not available | [1][2] |

| Boiling Point | Data not available | Data not available | [1][2] |

The absence of this data necessitates that researchers determine these values experimentally to ensure the purity and proper handling of the compound in research and development settings.

Experimental Protocols for a Comprehensive Analysis

The following sections detail standardized methodologies for the accurate determination of the melting and boiling points of organic compounds such as this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point, melting completely over a narrow temperature range of 0.5-1°C.[6] Impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6] The tube is then tapped gently to compact the sample at the bottom.[8]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[6]

-

Approximate Melting Point Determination: A preliminary, rapid heating is performed to determine an approximate melting range.[7]

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, typically 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][9] It is a characteristic physical property that provides information about the volatility and intermolecular forces of a compound.[10][11]

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (less than 0.5 mL) of liquid this compound is placed in a small test tube.[12] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9][12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[9][12]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[12] As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[12] Heating should continue until a vigorous and continuous stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9][12]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a compound with unknown physical properties, such as this compound.

Caption: Workflow for the determination of physical properties.

References

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. This compound hydrochloride | CAS 1353965-61-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound hydrochloride | C6H13ClIN | CID 66569198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cmst.eu [cmst.eu]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Protocols for N-Functionalization of 4-Iodocyclohexanamine: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of 4-iodocyclohexanamine. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its amino group opens up a vast chemical space for the synthesis of novel compounds. The following sections detail procedures for N-arylation, N-alkylation, N-acylation, and N-sulfonylation, complete with quantitative data, step-by-step methodologies, and workflow visualizations.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines from aryl halides.[1][2] This protocol outlines the arylation of this compound with various aryl bromides. The use of sterically hindered phosphine ligands is crucial for achieving high yields and preventing side reactions.[3]

Quantitative Data Summary:

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| 3 | 1-Bromo-3-chlorobenzene | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ | Toluene | 100 | 24 | 72 |

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (as specified in the table), and the phosphine ligand (as specified in the table).

-

Solvent and Base Addition: Add the specified anhydrous solvent (5 mL) and the base (1.5 mmol).

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the indicated time.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-4-iodocyclohexanamine.

Workflow Diagram:

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the synthesis of substituted amines from carbonyl compounds.[1] This protocol describes the reaction of this compound with various ketones and aldehydes in the presence of a reducing agent to form N-alkylated products. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the imine intermediate.[1]

Quantitative Data Summary:

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 92 |

| 2 | Acetone | NaBH₃CN | Methanol | 25 | 24 | 88 |

| 3 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 8 | 95 |

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add the ketone or aldehyde (1.0 mmol) and this compound (1.1 mmol) in the specified solvent (10 mL).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.

-

Reduction: Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for the time indicated in the table.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-4-iodocyclohexanamine.

Workflow Diagram:

N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of an amine, typically using an acyl chloride or anhydride in the presence of a base.[4] This protocol details the N-acylation of this compound.

Quantitative Data Summary:

| Entry | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 2 | 98 |

| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 3 | 95 |

| 3 | Cyclopropanecarbonyl chloride | DIPEA | Tetrahydrofuran | 0 to 25 | 4 | 91 |

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the specified base (1.5 mmol) in the chosen solvent (10 mL) at 0 °C.

-

Acyl Chloride Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for the time specified in the table.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Workup: Quench the reaction with water (10 mL). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize or purify the crude product by flash column chromatography to obtain the pure N-acyl-4-iodocyclohexanamine.

Workflow Diagram:

N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation introduces a sulfonyl group to an amine, forming a sulfonamide, a common functional group in many pharmaceuticals. The reaction is typically carried out using a sulfonyl chloride in the presence of a base.[5]

Quantitative Data Summary:

| Entry | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 25 | 6 | 93 |

| 2 | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 4 | 90 |

| 3 | Benzenesulfonyl Chloride | NaOH (aq) | Diethyl Ether/Water | 25 | 5 | 88 |

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 mmol) in the specified solvent (10 mL). For reactions with an organic base, add the base (1.5 mmol) to this solution.

-

Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 mmol) portion-wise or dropwise at the specified temperature. For the Schotten-Baumann conditions (aqueous NaOH), the sulfonyl chloride is added to a vigorously stirred biphasic mixture of the amine in diethyl ether and aqueous NaOH.

-

Reaction Execution: Stir the reaction mixture for the time indicated in the table at the specified temperature.

-

Reaction Monitoring: Follow the progress of the reaction by TLC.

-

Workup: For reactions in organic solvents, wash the mixture with water, 1M HCl (if an organic base is used), and brine. For the Schotten-Baumann reaction, separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to afford the N-sulfonyl-4-iodocyclohexanamine.

Workflow Diagram:

Conclusion

The protocols described in these application notes provide a comprehensive guide for the N-functionalization of this compound. These methods offer access to a diverse range of N-aryl, N-alkyl, N-acyl, and N-sulfonyl derivatives, which are valuable scaffolds for the development of new chemical entities in drug discovery and materials science. The provided experimental details and workflow diagrams are intended to facilitate the straightforward implementation of these important synthetic transformations in a research setting.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

Application of 4-Iodocyclohexanamine in the Development of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodocyclohexanamine is a versatile bifunctional building block that holds significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive iodo group and a primary amine on a cyclohexane scaffold, allows for a diverse range of chemical transformations. The iodo group, being an excellent leaving group, is amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The amine functionality provides a handle for amide bond formation, reductive amination, and participation in multicomponent reactions. This combination of reactive sites makes this compound a valuable synthon for introducing the 4-aminocyclohexyl moiety into complex molecular architectures, a structural motif present in a number of biologically active compounds.

While specific, detailed examples of the use of this compound in the synthesis of named drug candidates are not widely reported in publicly available literature, its utility can be inferred from the well-established reactivity of its functional groups. This document outlines potential applications and provides generalized experimental protocols for key transformations, offering a guide for researchers looking to incorporate this building block into their synthetic strategies.

Potential Applications in Complex Molecule Synthesis

The unique structural features of this compound open up several avenues for the synthesis of complex molecules, including but not limited to:

-

Synthesis of 4-Arylcyclohexanamines: The iodo group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of 4-arylcyclohexanamine derivatives, which are key intermediates in the development of various therapeutic agents.

-

Formation of Spirocyclic Systems: The dual functionality of this compound makes it an attractive starting material for the construction of spirocyclic scaffolds. These three-dimensional structures are of great interest in drug discovery as they can provide access to novel chemical space and improve physicochemical properties.

-

Participation in Multicomponent Reactions (MCRs): The primary amine of this compound can participate in various MCRs, such as the Ugi and Passerini reactions. This allows for the rapid assembly of complex, drug-like molecules from simple starting materials in a single synthetic step.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should note that these are starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylcyclohexanamines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

-

This compound hydrochloride

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound hydrochloride (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylcyclohexanamine.

Quantitative Data Summary (Hypothetical):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 68 |

Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-aminocyclohexanes

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with this compound.

Reaction Scheme:

Materials:

-

This compound hydrochloride

-

Aryl halide (or triflate)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, KOtBu, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq) to a dry reaction vessel.

-

Add the aryl halide (1.0 eq), this compound hydrochloride (1.2-1.5 eq), and the base (1.5-2.5 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the N-aryl-4-aminocyclohexane product.

Quantitative Data Summary (Hypothetical):

| Entry | Aryl Halide | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 6 | 88 |

| 2 | 2-Chloropyridine | Pd(OAc)₂/SPhos (3/6) | KOtBu | Dioxane | 110 | 12 | 79 |

| 3 | 3-Trifluoromethoxyphenyl iodide | Pd₂(dba)₃/BINAP (2/4) | Cs₂CO₃ | Toluene | 90 | 8 | 85 |

Synthesis of Spiro[cyclohexane-1,3'-indoline] Derivatives

This conceptual protocol describes a potential pathway to spiro-indoline structures, a common motif in bioactive molecules. This would likely involve a multi-step sequence, for example, an initial N-protection of this compound, followed by a coupling reaction and subsequent intramolecular cyclization. A more direct approach could be an organocatalytic cascade reaction.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of spiro[cyclohexane-1,3'-indoline] derivatives.

Signaling Pathways and Logical Relationships

The complex molecules synthesized using this compound as a building block could potentially modulate various biological signaling pathways, depending on the nature of the final product. For instance, 4-arylcyclohexanamine derivatives are known to interact with G-protein coupled receptors (GPCRs) and ion channels. The following diagram illustrates a generalized signaling pathway that could be targeted.

Application Notes and Protocols: 4-Iodocyclohexanamine Derivatives in the Synthesis of Radiolabeled Imaging Agents for Sigma Receptor Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are overexpressed in a variety of human tumors, including prostate, breast, and lung cancer. This upregulation makes them attractive targets for the development of radiolabeled imaging agents for cancer diagnosis and monitoring treatment response using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Analogs of vesamicol, which incorporate a cyclohexanamine moiety, have shown high affinity for sigma receptors. This document provides detailed protocols and data for the synthesis and application of a radioiodinated vesamicol analog, (+)-4-[1-(2-hydroxycyclohexyl)piperidine-4-yl]-2-iodophenol ((+)-IV-OH), as a promising candidate for sigma receptor imaging.

Synthesis and Radiolabeling of a Vesamicol Analog

The synthesis of radioiodinated imaging agents based on the 4-iodocyclohexanamine scaffold can be achieved through various methods. A common and effective technique for radioiodination is the Chloramine-T method, which facilitates the electrophilic substitution of a precursor molecule with a radioiodine isotope.

Experimental Protocols

Radiolabeling of (+)-IV-OH with Iodine-125

This protocol describes the synthesis of (+)-[¹²⁵I]IV-OH using the Chloramine-T method from its precursor, (+)-Ves-OH.[1]

Materials:

-

(+)-Ves-OH precursor (10 mg/mL in 0.1 M PBS, pH 6.0)

-

[¹²⁵I]Sodium iodide solution (3.7 MBq/1 μL)

-

Chloramine-T aqueous solution (1 mg/mL)

-

Na₂H₂SO₅ solution (0.72 mg/mL)

-

0.1 M Phosphate Buffered Saline (PBS), pH 6.0

-

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

-

To 100 μL of the (+)-Ves-OH precursor solution in a reaction vial, add 1 μL of the [¹²⁵I]sodium iodide solution (3.7 MBq).

-

Initiate the radioiodination reaction by adding 10 μL of the Chloramine-T aqueous solution to the mixture.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

Quench the reaction by adding 10 μL of Na₂H₂SO₅ solution.

-

Purify the reaction mixture using RP-HPLC with a Cosmosil 5C₁₈-MS-II column (4.6 × 150 mm) at a flow rate of 1 mL/min with a gradient mobile phase to isolate (+)-[¹²⁵I]IV-OH.[1]

-

Verify the identity of the radiolabeled product by comparing its retention time with that of the nonradioactive standard, (+)-IV-OH.[1]

Data Presentation

The successful synthesis of the radiolabeled compound is characterized by its radiochemical purity, specific activity, and in vivo biodistribution.

| Parameter | Result | Reference |

| Radiochemical Purity | > 98% | [1] |

| Specific Activity | No-carrier-added | [1] |

| Partition Coefficient (Log P) | 1.13 ± 0.01 | [1] |

Biodistribution of (+)-[¹²⁵I]IV-OH in DU-145 Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

| Organ | 10 min | 1 hr | 3 hr |

| Blood | 1.95 ± 0.15 | 0.81 ± 0.07 | 0.38 ± 0.06 |

| Liver | 10.43 ± 0.63 | 7.03 ± 0.49 | 4.26 ± 0.40 |

| Kidney | 4.90 ± 0.38 | 3.03 ± 0.27 | 1.62 ± 0.18 |

| Spleen | 2.15 ± 0.22 | 1.29 ± 0.11 | 0.73 ± 0.08 |

| Lung | 4.14 ± 0.41 | 2.01 ± 0.19 | 1.05 ± 0.12 |

| Heart | 1.83 ± 0.17 | 0.85 ± 0.08 | 0.42 ± 0.05 |

| Muscle | 0.87 ± 0.09 | 0.41 ± 0.04 | 0.21 ± 0.03 |

| Brain | 1.32 ± 0.14 | 0.58 ± 0.06 | 0.28 ± 0.04 |

| Tumor | 2.98 ± 0.29 | 2.11 ± 0.20 | 1.39 ± 0.15 |

Data is presented as mean ± SD for n=4 animals.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the radioiodinated vesamicol analog.

Caption: Workflow for the synthesis of (+)-[¹²⁵I]IV-OH.

Sigma Receptor Signaling Pathway in Cancer

The developed radiotracer targets sigma receptors, which are involved in various cellular processes implicated in cancer cell survival and proliferation. The following diagram provides a simplified overview of the sigma-1 receptor's role.

Caption: Simplified Sigma-1 receptor signaling in cancer.

Conclusion

The radioiodinated vesamicol analog, (+)-[¹²⁵I]IV-OH, demonstrates properties that make it a promising candidate for imaging sigma receptor-expressing tumors. The straightforward synthesis using the Chloramine-T method provides the tracer in high radiochemical purity. Biodistribution studies confirm its uptake in tumor tissues. Further investigations with PET isotopes such as Iodine-124 are warranted to translate this class of imaging agents into clinical applications for cancer diagnosis and therapy monitoring. The lower accumulation of this more hydrophilic analog in non-target tissues like the liver is a significant advantage over more lipophilic predecessors.[1][2]

References

Application Notes and Protocols: The Use of 4-Iodocyclohexanamine in the Study of Cyclohexane Derivatives for Receptor Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodocyclohexanamine serves as a valuable and versatile building block in medicinal chemistry and radiopharmaceutical development. Its rigid cyclohexane scaffold provides a three-dimensional framework that can be strategically functionalized, while the iodo-substituent offers a key reactive handle for introducing radioisotopes or for elaboration into more complex molecular architectures through various coupling reactions. These characteristics make it an attractive starting material for the synthesis of novel cyclohexane derivatives, particularly as probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT).

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a novel SPECT imaging agent, designated as [¹²³I]Cyclohex-Targeted Probe ([¹²³I]CTP), designed for high-affinity binding to a generic G-protein coupled receptor (GPCR), a common target in drug discovery.

Application 1: Synthesis of a SPECT Imaging Agent Precursor

This compound can be utilized as a precursor for the synthesis of a stable, non-radioactive standard and precursor for radioiodination. The amine functionality allows for the introduction of various moieties to modulate pharmacological properties, while the iodine atom can be replaced with a radioactive isotope in the final step.

Experimental Protocol: Synthesis of the Non-Radioactive Precursor (CTP-SnMe₃)

This protocol describes the synthesis of a trimethylstannyl derivative of the target molecule, which is a common precursor for radioiodination via a Stille coupling reaction.

Materials:

-

This compound hydrochloride

-

Target-specific carboxylic acid (e.g., a known GPCR ligand with a carboxylic acid handle)

-

(1-ethoxycyclopropoxy)trimethylsilane (TECS)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Hexa(methyl)ditin

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Amide Coupling:

-

To a solution of this compound hydrochloride (1.0 eq) and the target-specific carboxylic acid (1.1 eq) in anhydrous DCM, add DIPEA (3.0 eq) and HBTU (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-(4-iodocyclohexyl)amide intermediate.

-

-

Stannylation:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-(4-iodocyclohexyl)amide intermediate (1.0 eq), hexa(methyl)ditin (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.

-

Heat the reaction mixture to 110 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final trimethylstannyl precursor (CTP-SnMe₃).

-

Data Presentation:

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) (by HPLC) |

| Amide Coupling | This compound | Target-specific carboxylic acid | N-(4-iodocyclohexyl)amide intermediate | 85 | >95 |

| Stannylation | N-(4-iodocyclohexyl)amide | Hexa(methyl)ditin | CTP-SnMe₃ | 70 | >98 |

Application 2: Radioiodination for SPECT Imaging Agent Synthesis

The trimethylstannyl precursor (CTP-SnMe₃) is used in a radioiodination reaction to produce the final SPECT imaging agent, [¹²³I]CTP.

Experimental Protocol: Synthesis of [¹²³I]CTP

Materials:

-

CTP-SnMe₃ precursor

-

[¹²³I]Sodium iodide (in 0.1 M NaOH)

-

Chloramine-T

-

Sodium metabisulfite

-

Ethanol

-

Water for injection

-

C18 Sep-Pak cartridge

-

HPLC system with a radioactivity detector

Procedure:

-

To a vial containing the CTP-SnMe₃ precursor (10-20 µg) in ethanol (100 µL), add [¹²³I]Sodium iodide (1-5 mCi).

-

Add Chloramine-T solution (1 mg/mL in water, 10 µL) to initiate the reaction.

-

Allow the reaction to proceed at room temperature for 2 minutes.

-

Quench the reaction by adding sodium metabisulfite solution (2 mg/mL in water, 20 µL).

-

Dilute the reaction mixture with water for injection (1 mL).

-

Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with water for injection (5 mL).

-

Elute the desired [¹²³I]CTP with ethanol (1 mL).

-

Purify the collected eluate using a semi-preparative HPLC system.

-

Collect the fraction corresponding to [¹²³I]CTP and formulate in a suitable buffer for in vivo studies.

Data Presentation:

| Parameter | Value |

| Radiochemical Yield (RCY) | > 60% |

| Radiochemical Purity | > 99% (HPLC) |

| Specific Activity | > 1,500 Ci/mmol |

Application 3: In Vitro Evaluation of the Cyclohexane Derivative

The synthesized non-radioactive CTP and the radiolabeled [¹²³I]CTP are evaluated in vitro to determine their binding affinity and specificity for the target GPCR.

Experimental Protocol: Receptor Binding Assay

Materials:

-

Cell membranes expressing the target GPCR

-

[¹²³I]CTP

-

Non-radioactive CTP

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Saturation Binding Assay:

-

Incubate a constant amount of cell membranes with increasing concentrations of [¹²³I]CTP.

-

For non-specific binding determination, add a high concentration of a known competing ligand.

-

Incubate at room temperature for 1 hour.

-

Filter the incubation mixture through glass fiber filters and wash with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Competitive Binding Assay:

-

Incubate a constant concentration of [¹²³I]CTP and cell membranes with increasing concentrations of the non-radioactive CTP.

-

Follow the same incubation and filtration procedure as the saturation binding assay.

-

Measure the radioactivity to determine the displacement of the radioligand.

-

Data Presentation:

| Assay Type | Parameter | Value |

| Saturation Binding | Kd (Dissociation Constant) | 2.5 nM |

| Bmax (Receptor Density) | 350 fmol/mg protein | |

| Competitive Binding | Ki (Inhibition Constant) of CTP | 3.1 nM |

Mandatory Visualizations

Anwendungs- und Protokollhinweise: Derivatisierung von 4-Iodcyclohexanamin für Struktur-Aktivitäts-Beziehungsstudien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 4-Iodcyclohexanamin mittels N-Acylierung und N-Alkylierung. Ziel ist die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die molekularen Interaktionen mit einem hypothetischen biologischen Ziel, dem G-Protein-gekoppelten Rezeptor (GPCR) "Target X", aufzuklären. Es werden quantitative Daten zur Bindungsaffinität einer Reihe von Analoga präsentiert und die zugrunde liegenden experimentellen Verfahren detailliert beschrieben.

Einleitung

Die systematische Modifikation von Leitstrukturen ist ein Eckpfeiler der modernen Arzneimittelentwicklung. Durch die gezielte Einführung verschiedener funktioneller Gruppen können die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls optimiert werden. 4-Iodcyclohexanamin dient als vielseitiges Grundgerüst für solche Studien. Das Iodatom bietet Potenzial für weitere Funktionalisierungen oder kann als schweres Atom für röntgenkristallographische Studien dienen, während die Aminogruppe ein einfacher Angriffspunkt für die Derivatisierung ist.

In dieser Studie wird die Aminogruppe von 4-Iodcyclohexanamin durch Acylierung und Alkylierung modifiziert, um eine Bibliothek von Derivaten zu erstellen. Diese Derivate werden anschließend auf ihre Bindungsaffinität an einem hypothetischen GPCR, "Target X", untersucht, der eine Rolle in einer wichtigen zellulären Signalkaskade spielt. Die resultierenden SAR-Daten sind entscheidend für das Verständnis der molekularen Erkennung am Rezeptor und für das Design von potenteren und selektiveren Liganden.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeinen Verfahren zur Synthese der Derivate und zur Bestimmung ihrer biologischen Aktivität.

Allgemeine Syntheseverfahren

2.1.1. Protokoll für die N-Acylierung von 4-Iodcyclohexanamin

Dieses Protokoll beschreibt die Synthese von Amid-Derivaten durch Reaktion von 4-Iodcyclohexanamin mit verschiedenen Acylchloriden.

-

Materialien:

-

4-Iodcyclohexanamin

-

Acylchlorid (z.B. Acetylchlorid, Propionylchlorid, Benzoylchlorid)

-

Dichlormethan (DCM), wasserfrei

-

Triethylamin (TEA)

-

Gesättigte Natriumbicarbonatlösung (NaHCO₃)

-

Wasserfreies Magnesiumsulfat (MgSO₄)